Imidazole-4-methanol CAS number 822-55-9
Imidazole-4-methanol CAS number 822-55-9
An In-depth Technical Guide to Imidazole-4-methanol (CAS: 822-55-9)
Foreword: The Versatile Scaffold
To the dedicated researcher, the practicing scientist, and the innovator in drug development, certain molecules present themselves not merely as reagents, but as platforms for discovery. Imidazole-4-methanol, with the CAS registry number 822-55-9, is one such cornerstone. This seemingly simple heterocyclic alcohol is a critical starting material and structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique arrangement—a five-membered aromatic ring with two nitrogen atoms, functionalized with a reactive hydroxymethyl group—offers a confluence of desirable properties: hydrogen bonding capability, metabolic stability, and versatile chemical handles for synthetic elaboration.[3]
This guide is structured to provide a holistic and practical understanding of Imidazole-4-methanol. We will move from its fundamental physicochemical properties to a detailed exploration of its synthesis, reactivity, and analytical characterization. The protocols and insights contained herein are designed to be immediately applicable in a laboratory setting, providing not just the "how" but the critical "why" behind methodological choices.
Core Identity and Physicochemical Properties
Imidazole-4-methanol is a member of the imidazole class of compounds, specifically 1H-imidazole substituted by a hydroxymethyl group at the 4-position.[4][5] Due to tautomerism, it can also be named 1H-Imidazole-5-methanol, and is often referred to as 4(5)-(Hydroxymethyl)imidazole.[5][6] Understanding its fundamental properties is the prerequisite to its effective use in any research or development context.
Physicochemical Data
The physical properties of Imidazole-4-methanol dictate its handling, storage, and application in various solvent systems. The compound is a solid at room temperature with moderate solubility in water.
| Property | Value | Source(s) |
| Melting Point | 88-92 °C | [4][7] |
| Boiling Point | 393.7 ± 17.0 °C (at 760 mmHg) | [8] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| Form | Solid / Crystalline Powder | |
| Solubility | Soluble in water (50 mg/mL) |
Synthesis Methodologies: Pathways to a Core Building Block
The synthesis of Imidazole-4-methanol can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The following protocols represent validated and commonly employed routes in synthetic chemistry.
Pathway A: Condensation of 1,3-Dihydroxyacetone
This is an effective method that builds the imidazole ring from acyclic precursors. The reaction involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent. The choice of ceric ammonium nitrate as the oxidant is strategic for driving the reaction towards the desired aromatic imidazole core.
Experimental Protocol: Synthesis from 1,3-Dihydroxyacetone [9]
-
Reactor Setup: Charge a suitable reactor with a 2:1 (v/v) mixture of acetonitrile and ethanol.
-
Reagent Addition: Add 1,3-dihydroxyacetone (100 mmol) and formaldehyde (200 mmol) sequentially to the solvent mixture. Stir until complete dissolution.
-
Oxidation: Introduce ceric ammonium nitrate (100 mmol) as the oxidizing agent.
-
Basification: Slowly add a solution of sodium ethanolate dropwise to adjust the reaction pH to 10. Maintain the temperature at 60°C.
-
Catalysis: Add the catalyst (15 mmol) and maintain stirring under these conditions for 8 hours.
-
Salt Formation & Isolation: Upon reaction completion, cool the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 2. This precipitates the hydrochloride salt.
-
Purification: Collect the precipitate by filtration. Wash the solid with a saturated sodium chloride solution, followed by recrystallization from ethanol.
-
Drying: Dry the final product under vacuum to yield (1H-Imidazol-4-yl)methanol hydrochloride. A reported yield for this process is 87.5%.[9]
Pathway B: Reduction of Imidazole-4-carbaldehyde
This is a more direct functional group interconversion. The aldehyde group at the 4-position is selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for aldehydes and ketones over other reducible groups, and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride.
Experimental Protocol: Reduction of Imidazole-4-carbaldehyde [9]
-
Dissolution: Dissolve Imidazole-4-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio should be carefully controlled (typically 1.0-1.5 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]
Pathway C: Electrolytic Reduction of Imidazole-4-carboxylic acid
An alternative green chemistry approach involves the electrochemical reduction of the corresponding carboxylic acid. This method avoids the use of stoichiometric metal hydride reagents.
Experimental Protocol: Electrolytic Reduction [10]
-
Electrolytic Cell Setup: Place a solution of Imidazole-4-carboxylic acid (0.56 g) in 25% v/v sulfuric acid (25 cc) into the cathodic compartment of an electrolytic vessel. The anodic compartment should contain 25% v/v sulfuric acid.
-
Electrolysis: Conduct the electrolysis for approximately 3.5 hours under appropriate conditions of voltage and current.
-
Neutralization: Following electrolysis, transfer the solution from the cathodic compartment and neutralize it with potassium carbonate (18.5 g).
-
Isolation: Evaporate the neutralized mixture to dryness.
-
Extraction & Purification: Extract the solid residue with hot isopropanol (200 cc). Evaporate the isopropanol extract to yield an oil, which is then crystallized from ether to give the final product.[10]
Chemical Reactivity and Synthetic Utility
The utility of Imidazole-4-methanol in drug discovery stems from its versatile reactivity. The hydroxymethyl group and the imidazole ring itself provide multiple sites for chemical modification.
-
Oxidation: The primary alcohol can be readily oxidized to form Imidazole-4-carbaldehyde or Imidazole-4-carboxylic acid, depending on the oxidant and reaction conditions. This opens pathways to a wide range of derivatives, such as imines, amides, and esters.[11]
-
Substitution/Esterification: The hydroxyl group can undergo standard reactions of primary alcohols, such as esterification or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.
-
Ring N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated, allowing for the introduction of diverse substituents to modulate properties like solubility, lipophilicity, and target binding.[12]
This molecule is a crucial intermediate for synthesizing a variety of therapeutic agents, including antifungal compounds, anticancer drugs, and enzyme inhibitors.[3][13][14] For instance, it has been used in the structure-based design of peptidomimetic inhibitors of protein farnesyltransferase, a key target in cancer therapy.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of Imidazole-4-methanol. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
| Technique | Key Observables | Source(s) |
| ¹H NMR | Signals corresponding to the two aromatic protons on the imidazole ring and the methylene protons of the -CH₂OH group. The N-H proton may also be visible. | [15] |
| ¹³C NMR | Resonances for the three distinct carbons in the imidazole ring and the carbon of the hydroxymethyl group. | [5][6] |
| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 98 or 99). Characteristic fragmentation patterns can also be observed. | [5][6][16] |
| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol, and characteristic peaks for C-H, C=N, and C-N bonds of the imidazole ring. | [5] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Imidazole-4-methanol and for quantifying it in reaction mixtures or final products.
General Protocol: HPLC-UV Purity Analysis [17][18]
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C8 or C18, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) is common.[18][19] The pH of the aqueous phase can be adjusted to optimize peak shape.
-
Detection: UV detection is performed at a wavelength where the imidazole chromophore absorbs, typically around 215-230 nm.[19]
-
Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity is determined by the relative area percentage of the main peak.
For more complex matrices or trace-level analysis, coupling liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity.[20]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Imidazole-4-methanol.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[22]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]
-
Skin Contact: Wash off immediately with soap and plenty of water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion: An Indispensable Tool
Imidazole-4-methanol (CAS 822-55-9) is far more than a simple entry in a chemical catalog. It is a versatile and indispensable building block that serves as a gateway to molecular complexity and therapeutic innovation. Its robust synthesis routes, predictable reactivity, and foundational role in medicinal chemistry underscore its importance. For the researchers and scientists working at the frontier of drug discovery, a thorough understanding of this scaffold—from its synthesis in the flask to its characterization by modern analytical techniques—is not just beneficial, it is essential for progress.
References
-
4-Imidazolemethanol | CAS#:822-55-9. Chemsrc. [Link]
-
Imidazole-4-methanol - SpectraBase. SpectraBase. [Link]
-
4-Imidazolemethanol | C4H6N2O | CID 1745. PubChem - NIH. [Link]
-
Imidazole-4-methanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Imidazole-4-methanol, CasNo.822-55-9. HENAN SUNLAKE CHEMICALS. [Link]
-
CAS No.822-55-9 Imidazole-4-methanol. Autech Industry Co.,Limited. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
(1H-Imidazol-4-yl)methanol | CAS No : 822-55-9. Pharmaffiliates. [Link]
-
Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. Ark Pharm. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Science of The Total Environment. [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central. [Link]
-
1H-Imidazole-4-methanol | Chemical Substance Information. J-GLOBAL. [Link]
-
Imidazole-4-methanol monopicrate | C10H9N5O8 | CID 80514. PubChem. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole-4-methanol | 822-55-9 [chemicalbook.com]
- 5. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Imidazole-4-methanol price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 8. 4-Imidazolemethanol | CAS#:822-55-9 | Chemsrc [chemsrc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazole-4-methanol synthesis - chemicalbook [chemicalbook.com]
- 11. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
